(2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a piperazine-imidazole derivative featuring a 2-methoxyphenyl ketone group and a p-tolyl-substituted imidazole moiety. The hydrochloride salt enhances solubility, favoring pharmacokinetic properties.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.ClH/c1-17-7-9-18(10-8-17)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)19-5-3-4-6-20(19)28-2;/h3-12H,13-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTXPGSQBYKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS number 1185079-30-4 , is a synthetic derivative of imidazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.9 g/mol . The structure features a methoxyphenyl group linked to a piperazine moiety, which is further substituted with an imidazole ring. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O2 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1185079-30-4 |
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In particular, research indicates that modifications in the imidazole structure can enhance cytotoxicity against breast cancer cells (IC50 values ranging from 80 to 200 nM) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies suggest that imidazole derivatives exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Interaction with Biological Targets
The compound's interaction with biological macromolecules has been a focal point in research. For example, it has been tested in assays involving mouse splenocytes to evaluate its immunomodulatory effects. Results indicated that the compound could enhance immune responses by blocking PD-1/PD-L1 interactions, which are crucial in tumor immune evasion .
Study on Anticancer Activity
In a comparative study of various imidazole derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HeLa and HCT-15. The study reported IC50 values as low as 100 nM , indicating potent activity .
Immunomodulatory Effects
A PhD thesis presented findings where the compound was evaluated for its ability to rescue mouse splenocytes in the presence of recombinant PD-L1. The compound achieved a rescue rate of 92% at 100 nM , suggesting its potential as an immunotherapeutic agent .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar imidazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HeLa and MDA-MB-468 .
Synthesis and Production
The synthesis of (2-methoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves several steps:
- Formation of the Imidazole Ring : This step often requires specific reagents and conditions to ensure proper cyclization.
- Substitution Reactions : The introduction of methoxyphenyl and p-tolyl groups can be achieved through nucleophilic substitution.
- Amidation : The final step involves coupling the piperazine moiety to form the complete structure.
Optimization of these synthetic routes can enhance yield and purity, often employing techniques such as chromatography for purification .
Oncology
Due to its anticancer properties, this compound is being investigated as a potential therapeutic agent for various cancers. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development in oncology.
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may also possess neuroactive properties .
Case Studies and Research Findings
Several studies have documented the effectiveness of similar compounds in preclinical models:
- In Vivo Studies : A study involving an imidazole derivative showed a 77% reduction in tumor growth in an MDA-MB-468 breast cancer xenograft model when administered at 60 mg/kg every other day for 21 days .
- Mechanistic Insights : Research highlighted the importance of structural modifications in enhancing anticancer activity, demonstrating that specific substituents can significantly impact efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazine-imidazole derivatives. Below is a detailed comparison with two analogs from the literature:
Table 1: Structural and Pharmacological Comparison
Notes:
- *Molecular weight calculated based on formula.
- **Therapeutic indications for the target compound are hypothesized based on structural analogs.
Key Findings
Structural Variations and Receptor Selectivity: The target compound’s 2-methoxyphenyl group may enhance lipophilicity compared to the 4-methoxybenzyl group in Compound 7 . This could influence blood-brain barrier penetration, suggesting CNS applications. Compound 7’s pyridinyl-ethylamino side chain likely contributes to dual H1/H4 receptor binding , while the target compound’s p-tolyl-imidazole may favor selectivity for other GPCR subtypes.
Functional Group Impact on Activity :
- The dichlorophenyl and dioxolane groups in the antifungal analog confer steric bulk and electron-withdrawing effects, critical for antifungal activity. In contrast, the target compound’s simpler substituents (methoxyphenyl, p-tolyl) suggest divergent targets, possibly serotonin or dopamine receptors.
Pharmacokinetic Considerations :
- The hydrochloride salt in the target compound improves aqueous solubility, a feature absent in the neutral analogs . This modification could enhance oral bioavailability.
Research Implications and Limitations
- Contradictions: While Compound 7 is a histamine receptor ligand , the dichlorophenyl analog shows antifungal activity, underscoring how minor structural changes drastically alter biological targets.
- Knowledge Gaps: Direct binding assays and ADMET studies for the target compound are absent in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
